molecular formula C15H19N3O2S B4022116 N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine

N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine

Cat. No. B4022116
M. Wt: 305.4 g/mol
InChI Key: DQXLHGIEOPHCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-yl compounds involves base catalytic reactions or the aza-Wittig reaction, indicating a multi-step process that requires precise conditions for successful compound formation. For example, efficient synthesis methods have been reported for tetrahydro-4H-cyclopenta thieno pyrimidinones, which are synthesized by base catalytic reactions of secondary amines with carbodiimides, obtained from the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates (Liu, Zhong, & Ding, 2008).

Molecular Structure Analysis

Detailed analysis of the molecular structure, including crystal structure determinations, helps in understanding the influence of structural modifications on the compound's geometry and conformation. Studies on similar compounds, such as heterocyclic tetrahydropyrido thieno pyrimidinones, have revealed 3D supramolecular architectures formed in crystals by self-assembly via stacking interactions and hydrogen bonds, indicating the potential complexity and stability of such structures (Chen & Liu, 2019).

Chemical Reactions and Properties

Research on N-(pyrido and thieno[3,2-d]pyrimidin-4-yl)amidines and their reactions with hydroxylamine hydrochloride has yielded new cyclization products through ring cleavage and closure processes. This demonstrates the reactive versatility and potential for forming new compounds with unique properties (Okuda, Ide, Uramaru, & Hirota, 2015).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4-yl compounds, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and for potential applications in materials science. Although specific data on N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine are not directly available, related research emphasizes the importance of these properties in the overall evaluation of such compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for potential applications in chemical synthesis and pharmaceutical development. Studies on related thieno[2,3-d]pyrimidin-4-yl compounds have shown a variety of reactions leading to new compounds with potential bioactivity, indicating a rich area for further exploration and application (Horiuchi et al., 2009).

properties

IUPAC Name

3-methyl-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-8(2)12(15(19)20)18-13-11-9-5-4-6-10(9)21-14(11)17-7-16-13/h7-8,12H,3-6H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXLHGIEOPHCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylamino)-3-methylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine
Reactant of Route 2
N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine
Reactant of Route 3
N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine
Reactant of Route 4
N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine
Reactant of Route 5
N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine
Reactant of Route 6
N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine

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